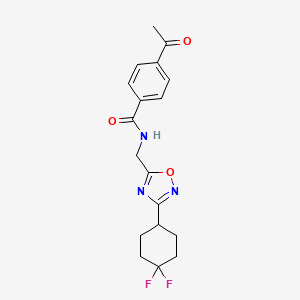

4-Cyanothiane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Cyanothiane-4-carboxylic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO2S/c8-5-7 (6 (9)10)1-3-11-4-2-7/h1-4H2, (H,9,10) .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 171.22 .

Aplicaciones Científicas De Investigación

Novel Synthetic Routes to Isothiazoles

A new synthetic pathway to 4-cyanoisothiazoles, which potentially could include derivatives or structurally related compounds to 4-Cyanothiane-4-carboxylic acid, has been established. This method involves the reaction of β-cyano enamines with thionyl chloride or sulfur monochloride, proceeding favorably in nonpolar solvents. The cyclization yields isothiazole-4-carboxylic acids among other products, highlighting a versatile approach to synthesizing nitrogen and sulfur-containing heterocycles (Naito et al., 1968).

Hydrocyanation of Conjugated Carbonyl Compounds

Hydrocyanation, the addition of hydrogen cyanide to multiple bonds in the presence of a catalyst, is an essential reaction in organic chemistry. It leads to various products, including α-cyanohydrins and β-cyano ketones, depending on the addition mechanism. This process is crucial for synthesizing ethylenic carboxylic acid derivatives, highlighting the role of cyano and carboxylic groups in complex molecule synthesis (Nagata & Yoshioka, 2005).

Mesomorphism and Dielectric Properties

The study of 4-alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids, leading to the synthesis of p-cyanophenyl esters, delves into the relationship between molecular structure and mesophase behavior. These compounds exhibit nematic and smectic mesophases, contributing to the understanding of liquid crystal materials' thermal stability and dielectric properties (Karamysheva et al., 1976).

Destruction of Cyanogen Chloride

The use of 4 Pyridine carboxylic acid impregnated on activated carbon for cyanogen chloride destruction highlights an application in chemical safety and protection. This approach underscores the chemical reactivity of carboxylic acid-functionalized materials towards toxic substances, enhancing adsorbent efficiency (Lahaye et al., 1987).

Safety and Hazards

The safety information for “4-Cyanothiane-4-carboxylic acid” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-cyanothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSHEQZYDAITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2625797.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2625800.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625802.png)

![Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2625806.png)

![1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2625811.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)